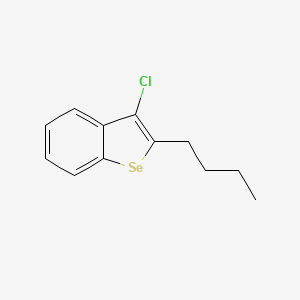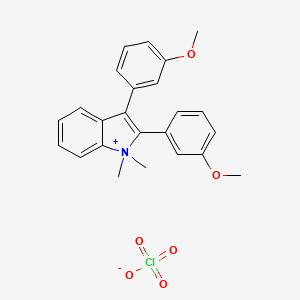
1-(2-Chloro-2-ethylbutanoyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-2-ethylbutanoyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroethyl group attached to a butanoyl moiety, which is further linked to a urea group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-2-ethylbutanoyl)urea typically involves the reaction of 2-chloro-2-ethylbutanoyl chloride with urea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-2-ethylbutanoyl)urea can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and urea.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxo derivatives or reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic substitution: Substituted urea derivatives.
Hydrolysis: 2-chloro-2-ethylbutanoic acid and urea.
Oxidation and Reduction: Oxo derivatives or amine derivatives, respectively.
Applications De Recherche Scientifique
1-(2-Chloro-2-ethylbutanoyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-2-ethylbutanoyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of protein function. The urea moiety can also participate in hydrogen bonding interactions, further modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloroethyl)urea: Similar structure but lacks the butanoyl group.
1-(2-Chloro-2-methylpropanoyl)urea: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Bromo-2-ethylbutanoyl)urea: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
1-(2-Chloro-2-ethylbutanoyl)urea is unique due to the presence of both the chloroethyl and butanoyl groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
61421-89-4 |
|---|---|
Formule moléculaire |
C7H13ClN2O2 |
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
N-carbamoyl-2-chloro-2-ethylbutanamide |
InChI |
InChI=1S/C7H13ClN2O2/c1-3-7(8,4-2)5(11)10-6(9)12/h3-4H2,1-2H3,(H3,9,10,11,12) |
Clé InChI |
ACIVXVCFXWJISJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(=O)NC(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


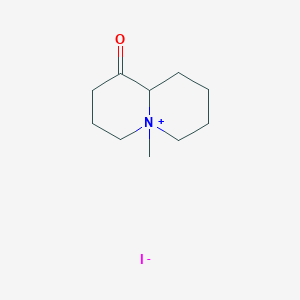

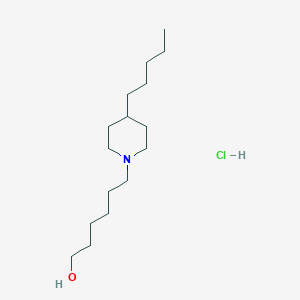
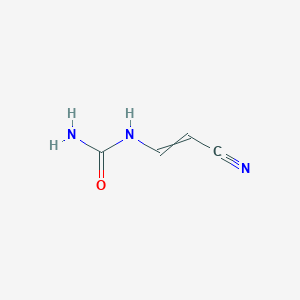
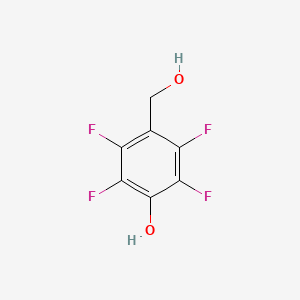
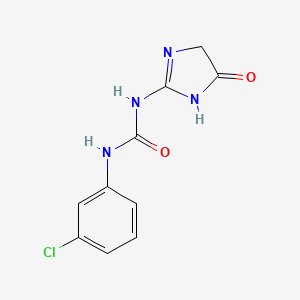
![3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid)](/img/structure/B14588277.png)
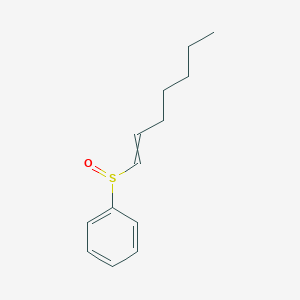
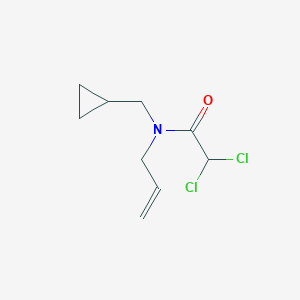
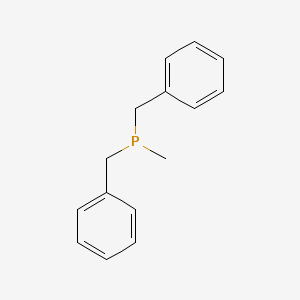
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14588296.png)
![1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one](/img/structure/B14588297.png)
